Diazanium,decanedioate

Description

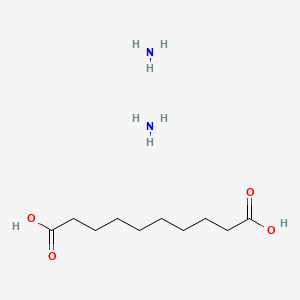

Diazanium,decanedioate (CAS: 19402-63-2), also known as ammonium sebacate, is an ammonium salt of sebacic acid (decanedioic acid). Its molecular formula is C₁₀H₂₄N₂O₄, with a molecular weight of 236.31 g/mol . It is a white solid at room temperature, with a density of 0.477 g/mL, a boiling point of 475.3°C, and a flash point of 241.3°C . The compound is primarily used in the production of capacitors due to its ionic conductivity and thermal stability .

Properties

IUPAC Name |

azane;decanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of diazonium compounds typically involves the treatment of aromatic amines with nitrous acid in the presence of an additional acid . The nitrous acid is usually generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid, sulfuric acid) . The reaction is highly exothermic and is typically carried out at low temperatures (close to 0°C) to control the reaction rate .

Industrial Production Methods: : Industrially, diazonium salts are produced using continuous flow processes to enhance safety and efficiency . These processes allow for better temperature control and mixing, reducing the risk of uncontrolled reactions .

Chemical Reactions Analysis

Types of Reactions: : Diazonium compounds undergo various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other groups such as halides, cyanides, or hydroxyl groups.

Coupling Reactions: Diazonium compounds can react with activated aromatic compounds to form azo compounds, which are highly colored and used as dyes.

Reduction Reactions: Diazonium salts can be reduced to hydrazines using mild reducing agents such as sodium bisulfite or stannous chloride.

Common Reagents and Conditions: : Common reagents include sodium nitrite, hydrochloric acid, sulfuric acid, and copper(I) salts . The reactions are typically carried out at low temperatures to control the exothermic nature of the reactions .

Major Products: : The major products of these reactions include halides, cyanides, phenols, and azo compounds .

Scientific Research Applications

Biological Applications

1.1 Histone Deacetylase Inhibition

One of the most significant applications of diazanium decanedioate is its potential to inhibit histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Research indicates that treatment with diazanium decanedioate can enhance histone acetylation, thereby promoting gene expression changes that are relevant in cancer research and therapy.

1.2 Induction of Autophagy

Diazanium decanedioate has also been studied for its ability to induce autophagy, a cellular process that degrades and recycles cellular components. This property is particularly valuable in understanding neurodegenerative diseases and cancer, where autophagy is often impaired. Studies suggest that diazanium decanedioate activates autophagy pathways, contributing to cellular health and survival.

Industrial Applications

2.1 Corrosion Inhibition

In industrial settings, diazanium decanedioate serves as an effective corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent oxidation and deterioration, making it suitable for various metalworking applications. The non-toxic nature of diazanium decanedioate further enhances its appeal for use in environments where safety is paramount.

2.2 Chelating Agent

Diazanium decanedioate exhibits chelating properties, allowing it to form stable complexes with metal ions. This characteristic can enhance the stability and efficacy of formulations in which it is included, making it useful in pharmaceuticals and agricultural applications.

Case Studies

4.1 Application in Cancer Research

In a study focusing on cancer cell lines, researchers treated cells with diazanium decanedioate to assess its impact on HDAC activity. Results demonstrated a significant increase in acetylated histones, suggesting that diazanium decanedioate could be leveraged as a therapeutic agent in cancer treatment protocols aimed at reactivating silenced genes.

4.2 Use in Metalworking Industries

A case study conducted in a metalworking facility evaluated the effectiveness of diazanium decanedioate as a corrosion inhibitor compared to traditional inhibitors. The study found that diazanium decanedioate provided superior protection against rust formation while being environmentally friendly, leading to its adoption in several manufacturing processes.

Mechanism of Action

The mechanism of action of diazonium compounds involves the formation of a highly reactive diazonium ion (R−N+≡N)X− . This ion can undergo various reactions, including substitution and coupling, due to its ability to act as an electrophile . The diazonium ion can be reduced to form hydrazines or react with nucleophiles to form substituted products .

Comparison with Similar Compounds

Diethyl Sebacate

- Molecular Formula : C₁₄H₂₆O₄

- Molecular Weight : 258.35 g/mol

- Key Properties : A diester of sebacic acid, liquid at room temperature, with industrial applications as a plasticizer or solvent. Purity ranges between 98.0–102.0% .

- Differentiation : Unlike diazanium,decanedioate, diethyl sebacate lacks ionic character due to its ester functional groups, making it unsuitable for electrochemical applications like capacitors.

Undecanedioic Acid

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.28 g/mol

- Key Properties: A dicarboxylic acid with one additional methylene group compared to sebacic acid. Soluble in DMSO (>98% purity) and used as an endogenous metabolite in biochemical research .

- Differentiation: The longer carbon chain alters solubility and metabolic interactions.

Diammonium Phosphate

- Molecular Formula : (NH₄)₂HPO₄

- Molecular Weight : 132.06 g/mol

- Key Properties : A phosphate-based ammonium salt, highly soluble in water, used in fertilizers and food additives .

- Differentiation : While both are ammonium salts, diammonium phosphate’s phosphate anion confers distinct chemical reactivity (e.g., flame retardancy) and agricultural utility, unlike the capacitor-specific role of this compound.

Comparative Data Table

Key Research Findings

Electrochemical Performance: this compound’s ionic conductivity and thermal stability make it superior to non-ionic analogues like diethyl sebacate in capacitor applications .

Structural Flexibility : The sebacate anion’s ten-carbon chain provides better solubility in polar solvents compared to shorter-chain dicarboxylates (e.g., oxalate) .

Biological Activity

Diazanium decanedioate, also known as diammonium sebacate, is a compound with significant biological activity, particularly in the context of its role as a potential therapeutic agent and its applications in agriculture. This article explores the biological properties of diazanium decanedioate, supported by research findings, case studies, and data tables.

Diazanium decanedioate is a dicarboxylic acid salt formed from sebacic acid and ammonium ions. Its chemical formula is represented as , with a molecular weight of approximately 218.25 g/mol. The compound has been studied for its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes.

The biological activity of diazanium decanedioate is primarily attributed to its capacity to release nitric oxide. NO plays a crucial role in:

- Vasodilation : Enhancing blood flow and reducing blood pressure.

- Antimicrobial Activity : Exhibiting effects against various pathogens.

- Cell Signaling : Modulating neurotransmission and inflammatory responses.

Research indicates that diazanium decanedioate can release NO at controlled rates, making it a valuable tool for studying the effects of NO in biological systems .

Anticancer Potential

Studies have shown that diazanium decanedioate and its derivatives exhibit anticancer properties. For instance, compounds derived from diazeniumdiolates have been investigated for their ability to selectively target cancer cells while sparing normal cells. This selectivity is particularly beneficial in treatments for leukemia and other cancers .

Antimicrobial Effects

Diazanium decanedioate has demonstrated antimicrobial activity against a range of bacteria and fungi. The compound's ability to generate NO contributes to its efficacy as an antimicrobial agent. Research has indicated that NO can disrupt microbial cell membranes and inhibit key metabolic processes .

Study on Anticancer Activity

A study conducted by researchers at the University of California explored the effects of diazanium decanedioate on leukemia cells. The findings revealed that treatment with diazeniumdiolates led to significant apoptosis (programmed cell death) in cancer cells, while normal hematopoietic cells showed minimal toxicity. This selectivity suggests potential for therapeutic applications in oncology .

Agricultural Applications

In agricultural research, diazanium decanedioate has been evaluated as a nitrification inhibitor in fertilizers. A study indicated that its application could enhance nitrogen use efficiency by inhibiting the conversion of ammonium to nitrate, thereby reducing nitrogen losses and improving crop yields . However, some studies also highlighted potential phytotoxicity under certain conditions, necessitating further investigation into optimal application methods .

Table 1: Summary of Biological Activities

Table 2: Case Study Results on Anticancer Activity

| Study | Cell Type | Effect | Outcome |

|---|---|---|---|

| UC Cancer Research Institute | Leukemia Cells | Induced apoptosis | Significant reduction in cell viability |

| Agricultural Research Center | Various Crops | Enhanced nitrogen efficiency | Improved yield under specific conditions |

Q & A

Q. How does Diazanium decanedioate compare to analogous dicarboxylate salts in enhancing enzyme stabilization?

- Methodological Answer : Conduct comparative kinetic assays (e.g., lactate dehydrogenase activity) with salts like ammonium succinate or glutarate. Use circular dichroism to monitor enzyme conformational changes. Principal component analysis (PCA) can differentiate stabilization efficacy .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Address discrepancies by isolating variables (e.g., reagent purity, instrumentation calibration) and applying Bland-Altman plots or Cohen’s kappa for inter-method agreement .

- Ethical Compliance : For biological studies, adhere to protocols for human/animal subjects, including informed consent and institutional review board (IRB) approvals .

- Resource Allocation : Prioritize in-house data collection over reliance on external databases to ensure sample specificity and contextual relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.